

Application Notes and Protocols for the Analytical Method Validation of Metiazinic Acid

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Compound of Interest

Compound Name: Metiazinic Acid

Cat. No.: B1676494

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Introduction

Metiazinic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenothiazine class of compounds.[1] As with any active pharmaceutical ingredient (API), robust and reliable analytical methods are crucial for its quantitative analysis in bulk drug substance and finished pharmaceutical products. This document provides a detailed overview of the validation of a hypothetical, yet representative, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of **Metiazinic acid**, following the guidelines of the International Council for Harmonisation (ICH).[2] The validation process ensures that the analytical method is suitable for its intended purpose, providing accurate, precise, and reliable results.[3][4]

Analytical Method Validation Principles

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] A validated analytical method provides confidence in the quality and reliability of the analytical data generated. The key validation parameters addressed in this protocol include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Data Presentation

Table 1: System Suitability Test Results

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 2000	3500
% RSD of 6 Injections	$\leq 1.0\%$	0.5%

Table 2: Linearity and Range

Concentration ($\mu\text{g/mL}$)	Peak Area (mAU*s)
50	450.2
75	674.8
100	901.5
125	1125.3
150	1352.1
Correlation Coefficient (r^2)	≥ 0.999
Linearity Range	50 - 150 $\mu\text{g/mL}$

Table 3: Accuracy (Recovery)

Spiked Level	Amount Added ($\mu\text{g/mL}$)	Amount Recovered ($\mu\text{g/mL}$)	% Recovery
80%	80	79.8	99.75%
100%	100	100.2	100.20%
120%	120	120.6	100.50%
Average Recovery	100.15%		

Table 4: Precision

Precision Type	Concentration (µg/mL)	% RSD
Repeatability (Intra-day)	100	0.8%
Intermediate Precision (Inter-day)	100	1.2%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Parameter	Method	Result
LOD	Signal-to-Noise Ratio (3:1)	0.5 µg/mL
LOQ	Signal-to-Noise Ratio (10:1)	1.5 µg/mL

Table 6: Robustness

Parameter Variation	% RSD of Results
Flow Rate (± 0.2 mL/min)	1.5%
Mobile Phase Composition (± 2%)	1.8%
Column Temperature (± 5°C)	1.3%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method was developed for the quantitative determination of **Metiazinic acid**.

- Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of acetonitrile and 0.1% orthophosphoric acid in water (50:50, v/v).

- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 256 nm.
- Injection Volume: 20 μ L.
- Column Temperature: 30°C.

Preparation of Solutions

- Standard Stock Solution (1000 μ g/mL): Accurately weigh 100 mg of **Metiazinic acid** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 50 to 150 μ g/mL.
- Sample Preparation: For assay of a tablet formulation, weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 100 mg of **Metiazinic acid** to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume. Filter a portion of this solution through a 0.45 μ m syringe filter before injection.

Validation Experiments

- Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by comparing the chromatograms of a blank, a placebo, a standard solution, and a sample solution. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should also be performed to ensure that the degradation products do not interfere with the quantification of **Metiazinic acid**.
- Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of at least five concentrations of the reference standard across the specified range.

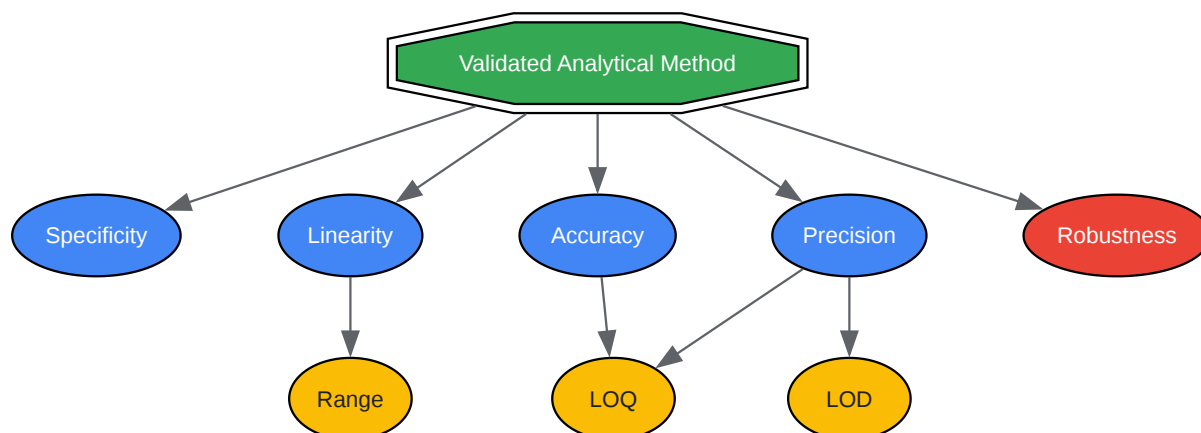
- **Accuracy:** The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is assessed by the recovery of known amounts of analyte spiked into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
- **Precision:** The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
- **Limit of Detection (LOD) and Limit of Quantitation (LOQ):** The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio of the chromatographic peak.
- **Robustness:** The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This is evaluated by making small changes to the method parameters, such as the flow rate, mobile phase composition, and column temperature, and observing the effect on the results.

Visualizations



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Caption: General workflow for analytical method validation.



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Caption: Logical relationships of validation parameters.

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